molecular formula C18H13Cl2NO4S B301144 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301144
M. Wt: 410.3 g/mol
InChI Key: PRKFLXLRPKQEHP-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as CMX-8933, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinediones, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell growth, proliferation, and survival. By inhibiting this pathway, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells and protect against neuronal damage caused by oxidative stress.
Biochemical and Physiological Effects:
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspase-3 and caspase-9. It also inhibits the expression of Bcl-2, a protein that promotes cell survival. In neuronal cells, it protects against oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
One of the limitations of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which are important factors to consider in the development of any new drug.

Future Directions

There are several future directions for the study of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is to further explore its potential applications in cancer research. This could involve studying its effectiveness against different types of cancer and investigating its combination with other anti-cancer agents.
Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. This could involve studying its effectiveness in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Finally, future studies could focus on improving the pharmacokinetics and toxicity of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. This could involve developing new formulations that increase its solubility and investigating its safety profile in animal models.

Synthesis Methods

The synthesis of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-4,5-dimethoxybenzaldehyde and 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to yield 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another potential application of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is in the field of neuroscience. Studies have shown that 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exhibits neuroprotective properties and can protect against neuronal damage caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.

properties

Product Name

5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13Cl2NO4S

Molecular Weight

410.3 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13Cl2NO4S/c1-24-14-7-10(13(20)9-15(14)25-2)8-16-17(22)21(18(23)26-16)12-5-3-11(19)4-6-12/h3-9H,1-2H3/b16-8-

InChI Key

PRKFLXLRPKQEHP-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)OC

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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